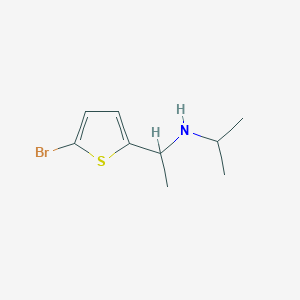
n-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with isopropylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming thiophene derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-(5-Bromothiophen-2-yl)ethyl)propan-1-amine: Similar structure with a slight variation in the position of the amine group.
N-ethyl-N-(propan-2-yl)propan-2-amine: Different substituents on the nitrogen atom.
Uniqueness
N-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine is unique due to the presence of the bromothiophene moiety, which imparts specific chemical and biological properties.
Eigenschaften
Molekularformel |
C9H14BrNS |
|---|---|
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
N-[1-(5-bromothiophen-2-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C9H14BrNS/c1-6(2)11-7(3)8-4-5-9(10)12-8/h4-7,11H,1-3H3 |
InChI-Schlüssel |
HXWPULHDBFSHNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(C)C1=CC=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13059637.png)
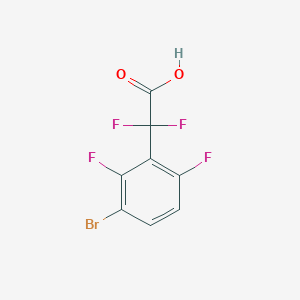

![ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride](/img/structure/B13059667.png)
![3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine](/img/structure/B13059672.png)
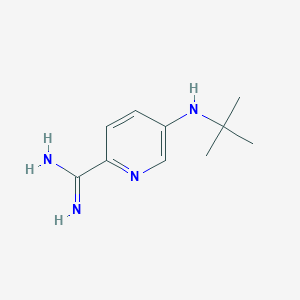
![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diylbis(4-methylbenzenesulfonate)](/img/structure/B13059692.png)
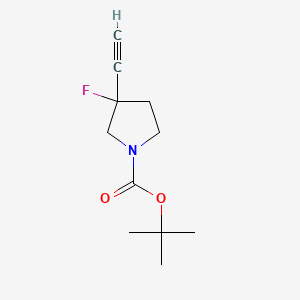
![1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane](/img/structure/B13059705.png)
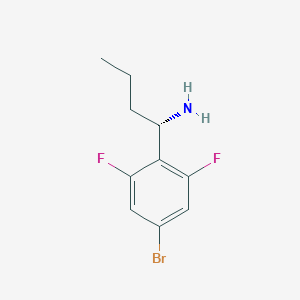
![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene](/img/structure/B13059720.png)


